molecular formula C10H14CaO6 B046904 Calcium levulinate dihydrate CAS No. 5743-49-7

Calcium levulinate dihydrate

Cat. No.: B046904
CAS No.: 5743-49-7
M. Wt: 270.29 g/mol
InChI Key: APKDPOQXVKRLEP-UHFFFAOYSA-L
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Description

Calcium levulinate is a calcium salt of levulinic acid, a keto acid derived from the degradation of cellulose. It is a relatively new calcium supplement known for its high calcium content and excellent bioavailability. The compound is used to fortify foods and beverages, as well as in pharmaceutical formulations for calcium supplementation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium levulinate is synthesized through the direct reaction of levulinic acid with calcium hydroxide. The reaction is typically carried out at room temperature (20-25°C) with continuous stirring until the pH reaches 6.7. The mixture is then filtered, decolorized, and crystallized at low temperatures (0-5°C) to obtain the final product .

Industrial Production Methods: In industrial settings, calcium levulinate can also be produced using calcium carbonate derived from natural sources such as mussel shells. The shells are first deproteinized by calcination, and the resulting calcium carbonate is treated with levulinic acid to form calcium levulinate .

Chemical Reactions Analysis

Types of Reactions: Calcium levulinate primarily undergoes substitution reactions due to the presence of the keto group in levulinic acid. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols under mild acidic or basic conditions.

    Complexation Reactions: Calcium levulinate can form complexes with metal ions like iron or magnesium in aqueous solutions.

Major Products:

    Substitution Reactions: The major products include substituted levulinates, which can be used in various chemical syntheses.

    Complexation Reactions:

Scientific Research Applications

Calcium levulinate has a wide range of applications in scientific research:

Properties

IUPAC Name

calcium;4-oxopentanoate
Source PubChem
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InChI

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2
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InChI Key

APKDPOQXVKRLEP-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO6
Source PubChem
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Related CAS

123-76-2 (Parent)
Record name Calcium levulinate anhydrous
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DSSTOX Substance ID

DTXSID8060454
Record name Pentanoic acid, 4-oxo-, calcium salt
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Molecular Weight

270.29 g/mol
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Physical Description

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS]
Record name Calcium levulinate
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Mechanism of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods.
Record name Calcium levulinate
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CAS No.

591-64-0
Record name Calcium levulinate anhydrous
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Record name Pentanoic acid, 4-oxo-, calcium salt (2:1)
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Record name Calcium bis(4-oxovalerate)
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Record name CALCIUM LEVULINATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of calcium levulinate dihydrate?

A: this compound forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []

Q2: How can solid-state NMR be used to characterize this compound?

A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of this compound. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.

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